An In-depth Technical Guide to the Physicochemical Properties of 4-Ethylpipecolic Acid Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 4-Ethylpipecolic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 4-ethylpipecolic acid hydrochloride (HCl). As a substituted derivative of pipecolic acid, a molecule of significant interest in medicinal chemistry and as a biomarker, a thorough understanding of its fundamental characteristics is paramount for its application in research and drug development. This document consolidates available data, provides theoretical insights, and outlines detailed experimental protocols for the characterization of this compound. While specific experimental data for 4-ethylpipecolic acid HCl is limited in publicly accessible literature, this guide leverages data from closely related analogs and established analytical principles to provide a robust framework for its scientific evaluation.
Introduction: The Significance of Substituted Pipecolic Acids
Pipecolic acid, a cyclic, non-proteinogenic amino acid, and its derivatives are crucial scaffolds in the synthesis of a wide array of pharmacologically active compounds. Their rigid, chair-like conformation allows for the precise spatial orientation of substituents, making them valuable building blocks in the design of molecules with specific biological targets. The introduction of an ethyl group at the 4-position of the piperidine ring, as in 4-ethylpipecolic acid, can significantly influence the molecule's lipophilicity, steric profile, and ultimately, its pharmacokinetic and pharmacodynamic properties. The hydrochloride salt form is commonly employed to enhance the solubility and stability of such amine-containing compounds.
Molecular Structure and Identification
A clear understanding of the molecular structure is the foundation for interpreting its physicochemical behavior.
Chemical Structure
The structure of 4-ethylpipecolic acid HCl consists of a piperidine ring substituted with a carboxylic acid group at the 2-position and an ethyl group at the 4-position. The nitrogen atom of the piperidine ring is protonated and forms an ionic bond with a chloride ion.
Caption: 2D representation of 4-ethylpipecolic acid hydrochloride.
Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 4-ethylpiperidine-2-carboxylic acid hydrochloride | |
| CAS Number | 1505452-01-6 | |
| Molecular Formula | C₈H₁₆ClNO₂ | |
| Molecular Weight | 193.67 g/mol | |
| InChI Key | DHTBHJHDLOZMMC-UHFFFAOYSA-N |
Physicochemical Properties: A Detailed Analysis
This section presents a combination of available data for closely related compounds and theoretically derived expectations for 4-ethylpipecolic acid HCl.
Physical State and Appearance
Based on supplier information, 4-ethylpiperidine-2-carboxylic acid hydrochloride is a powder. This is consistent with the physical form of other amino acid hydrochlorides, which are typically crystalline solids at room temperature.
Melting and Boiling Points
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DL-Pipecolinic acid has a melting point of 282 °C (with decomposition)[1].
-
The hydrochloride salt form is expected to have a high melting point, likely with decomposition, characteristic of ionic compounds.
Experimental Determination of Melting Point:
A standard and reliable method for determining the melting point is Differential Scanning Calorimetry (DSC).
Protocol 1: Melting Point Determination by DSC
-
Sample Preparation: Accurately weigh 1-5 mg of 4-ethylpipecolic acid HCl into an aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Set the temperature program to ramp from ambient temperature to a temperature above the expected melting point (e.g., 300 °C) at a rate of 10 °C/min.
-
Use an inert nitrogen purge gas.
-
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.
Solubility
The hydrochloride salt form of 4-ethylpipecolic acid is expected to be soluble in water and polar protic solvents like methanol and ethanol, and less soluble in nonpolar organic solvents.[2] This is a general characteristic of amine hydrochlorides.
Experimental Determination of Aqueous Solubility:
The shake-flask method is a common technique for determining aqueous solubility.
Protocol 2: Aqueous Solubility by Shake-Flask Method
-
Sample Preparation: Add an excess amount of 4-ethylpipecolic acid HCl to a known volume of deionized water in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant and filter it through a 0.45 µm filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC with UV detection or LC-MS.
-
-
Calculation: The solubility is expressed as mg/mL or mol/L.
Acidity (pKa)
The pKa values are critical for understanding the ionization state of the molecule at different pH values, which influences its solubility, absorption, and interaction with biological targets. 4-Ethylpipecolic acid HCl has two ionizable groups: the carboxylic acid and the protonated piperidine nitrogen.
-
Carboxylic Acid (pKa₁): Expected to be in the range of 2-3, similar to other alpha-amino acids.
-
Piperidinium Ion (pKa₂): Expected to be in the range of 10-11, similar to the pKa of the conjugate acid of piperidine.
Theoretical Estimation of pKa:
Computational methods can provide estimated pKa values. Software packages that utilize algorithms based on quantum mechanical calculations or empirical models can be employed for this purpose[3][4].
Experimental Determination of pKa:
Potentiometric titration is the standard method for determining pKa values.
Protocol 3: pKa Determination by Potentiometric Titration
-
Sample Preparation: Prepare a solution of 4-ethylpipecolic acid HCl of known concentration (e.g., 0.01 M) in deionized water.
-
Titration:
-
Calibrate a pH meter with standard buffers.
-
Slowly titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition of titrant.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa values correspond to the pH at the half-equivalence points of the titration curve. The first half-equivalence point will correspond to the carboxylic acid pKa, and the second to the piperidinium pKa.
-
Spectroscopic and Spectrometric Characterization
Spectroscopic data provides a fingerprint of the molecule and is essential for its identification and structural elucidation. While specific spectra for 4-ethylpipecolic acid HCl are not available, this section outlines the expected spectral features based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the piperidine ring, the ethyl group, and the exchangeable protons of the carboxylic acid and the ammonium group.
-
Piperidine Ring Protons: A complex series of multiplets between approximately 1.5 and 3.5 ppm.
-
Ethyl Group Protons: A triplet for the methyl group (CH₃) around 0.9 ppm and a quartet for the methylene group (CH₂) around 1.4 ppm.
-
α-Proton (on C2): A multiplet expected to be further downfield due to the adjacent carboxylic acid and nitrogen, likely in the 3.0-3.5 ppm range.
-
NH₂⁺ and COOH Protons: Broad signals that may be exchangeable with D₂O.
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.
-
Carbonyl Carbon (C=O): Expected in the range of 170-180 ppm[5].
-
Piperidine Ring Carbons: Signals between approximately 20 and 60 ppm. The carbon attached to the nitrogen (C2 and C6) would be the most deshielded.
-
Ethyl Group Carbons: Signals for the CH₂ and CH₃ carbons, typically below 30 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹, often obscuring the C-H stretching region[6].
-
N-H Stretch (Ammonium): A broad band in the region of 2400-2800 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹[6].
-
C-H Stretch (Aliphatic): Bands in the region of 2850-3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In electrospray ionization (ESI) in positive mode, the expected molecular ion [M+H]⁺ for the free base would be observed at an m/z corresponding to the molecular weight of 4-ethylpipecolic acid (157.21 g/mol ) plus a proton.
Synthesis and Purification
While a specific, detailed synthesis of 4-ethylpipecolic acid HCl is not widely published, a plausible synthetic route can be inferred from the synthesis of related pipecolic acid derivatives[7][8]. A common approach involves the modification of a pre-existing piperidine ring or the cyclization of a linear precursor.
Caption: A plausible synthetic workflow for 4-ethylpipecolic acid HCl.
Purification of the final product would typically involve recrystallization from a suitable solvent system, such as an ethanol/ether mixture, to yield a crystalline solid.
Analytical Methodologies
For the quantitative analysis and quality control of 4-ethylpipecolic acid HCl, chromatographic techniques are most suitable.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method with UV detection would be appropriate for purity assessment.
Protocol 4: Purity Determination by RP-HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: A suitable gradient from 5% to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase A.
Gas Chromatography-Mass Spectrometry (GC-MS)
For trace analysis, especially in biological matrices, GC-MS is a powerful technique. Derivatization is typically required to increase the volatility of the amino acid.
Caption: General workflow for the GC-MS analysis of 4-ethylpipecolic acid.
Safety and Handling
Based on the safety information for related compounds, 4-ethylpiperidine-2-carboxylic acid hydrochloride is expected to cause skin and eye irritation and may cause respiratory irritation. Standard laboratory safety precautions should be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of 4-ethylpipecolic acid hydrochloride. While a lack of direct experimental data necessitates some reliance on theoretical predictions and comparisons with related structures, the outlined experimental protocols provide a clear path for the comprehensive characterization of this compound. As a molecule with potential applications in medicinal chemistry, the information and methodologies presented herein will be a valuable resource for researchers and scientists in the field.
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